molecular formula C27H26ClN3O4 B2590231 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 899966-40-6

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B2590231
CAS RN: 899966-40-6
M. Wt: 491.97
InChI Key: ATRNSISCYSDMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the specified compound, exhibited significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis. This derivative demonstrated a decrease in viral load and an increase in survival rates in infected mice, highlighting its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).

Structural and Fluorescence Properties

Research on isoquinoline derivatives, similar to the compound , has shed light on their structural aspects and properties when interacting with mineral acids and host–guest complexes. These compounds exhibited enhanced fluorescence emissions, indicating their potential use in material science and as fluorescent markers (Karmakar et al., 2007).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, structurally akin to the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Notably, one such compound was found to be more potent than diclofenac sodium in analgesic and anti-inflammatory tests, presenting a potential for medical application in pain and inflammation management (Alagarsamy et al., 2015).

Metabolic Pathways in Herbicide Carcinogenicity

Studies on chloroacetamide herbicides, though not directly related to the specified compound, offer insights into metabolic pathways that might be relevant for understanding the metabolism and potential toxicological profiles of similar compounds. This research elucidates the complex metabolic processes involved in the carcinogenicity of certain herbicides, which could inform safety assessments of related chemical entities (Coleman et al., 2000).

Antimalarial Activity

The synthesis of novel compounds with structural similarities to the compound has led to the discovery of potent antimalarial agents. This includes the development of compounds with significant activity against resistant strains of malaria, underlining the therapeutic potential of such derivatives in combating malaria (Werbel et al., 1986).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-9-10-22(21(28)11-17)30-26(32)16-31-23-14-25(35-3)24(34-2)13-18(23)12-19(27(31)33)15-29-20-7-5-4-6-8-20/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNSISCYSDMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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